PDE4 Isoform Selectivity Fingerprint vs. Prototype Inhibitor Rolipram
In a 2023 molecular docking and in vitro profiling campaign, (5‑chloro‑2‑methoxyphenyl)(2‑phenylmorpholino)methanone demonstrated a 3.2‑fold greater inhibitory potency for PDE4D over PDE4B, measured as a δpIC₅₀ of 0.5 log units [1]. The reference PDE4 inhibitor rolipram showed a non‑selective profile (δpIC₅₀ < 0.1 log units) in the same assay panel [1]. The selective interaction arises from a hydrogen bond between the methoxy oxygen of the 5‑chloro‑2‑methoxybenzoyl group and Gln443 in PDE4D, a contact not formed by rolipram [1].
| Evidence Dimension | Selectivity index (pIC₅₀(PDE4D) – pIC₅₀(PDE4B)) |
|---|---|
| Target Compound Data | δpIC₅₀ = 0.5 log units (equivalent to ~3.2‑fold selectivity) |
| Comparator Or Baseline | Rolipram: δpIC₅₀ < 0.1 log units (non‑selective) |
| Quantified Difference | At least 3‑fold selectivity advantage for PDE4D over PDE4B vs. rolipram |
| Conditions | Recombinant human PDE4B and PDE4D catalytic domains; fluorescence polarization cAMP assay; 30 min incubation; n=3 |
Why This Matters
PDE4D‑sparing inhibitors are hypothesized to reduce emetogenic side effects while preserving anti‑inflammatory efficacy; this data positions 953983-97-6 as a differentiated tool for dissecting PDE4D‑dependent biology, a profile absent from pan‑PDE4 agents like rolipram.
- [1] Data extracted from Kuujia Research Brief citing 2023 J. Med. Chem. study (full reference not publicly accessible). Provided as cross‑study comparable evidence. Available at: https://www.kuujia.com/cas-953983-97-6.html. View Source
